REACTION_SMILES
|
[CH2:33]([Li:34])[CH2:35][CH2:36][CH3:37].[CH3:1][O:2][c:3]1[cH:4][c:5]2[c:18]([cH:19][cH:20]1)[CH:17]1[CH:8]([CH2:7][CH2:6]2)[CH:9]2[CH2:10][CH2:11][C:12](=[N:21][NH:22][S:23]([c:24]3[cH:25][cH:26][c:27]([CH3:28])[cH:29][cH:30]3)(=[O:31])=[O:32])[C:13]2([CH3:14])[CH2:15][CH2:16]1.[CH3:40][O:41][C:42]([CH3:43])([CH3:44])[CH3:45].[CH3:46][CH2:47][CH2:48][CH2:49][CH2:50][CH3:51].[Cl-:38].[NH4+:39]>>[CH3:1][O:2][c:3]1[cH:4][c:5]2[c:18]([cH:19][cH:20]1)[CH:17]1[CH:8]([CH2:7][CH2:6]2)[CH:9]2[CH2:10][CH:11]=[CH:12][C:13]2([CH3:14])[CH2:15][CH2:16]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
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COc1ccc2c(c1)CCC1C2CCC2(C)C(=NNS(=O)(=O)c3ccc(C)cc3)CCC12
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Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc2c(c1)CCC1C2CCC2(C)C(=NNS(=O)(=O)c3ccc(C)cc3)CCC12
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(C)(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc2c(c1)CCC1C2CCC2(C)C=CCC12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH2:33]([Li:34])[CH2:35][CH2:36][CH3:37].[CH3:1][O:2][c:3]1[cH:4][c:5]2[c:18]([cH:19][cH:20]1)[CH:17]1[CH:8]([CH2:7][CH2:6]2)[CH:9]2[CH2:10][CH2:11][C:12](=[N:21][NH:22][S:23]([c:24]3[cH:25][cH:26][c:27]([CH3:28])[cH:29][cH:30]3)(=[O:31])=[O:32])[C:13]2([CH3:14])[CH2:15][CH2:16]1.[CH3:40][O:41][C:42]([CH3:43])([CH3:44])[CH3:45].[CH3:46][CH2:47][CH2:48][CH2:49][CH2:50][CH3:51].[Cl-:38].[NH4+:39]>>[CH3:1][O:2][c:3]1[cH:4][c:5]2[c:18]([cH:19][cH:20]1)[CH:17]1[CH:8]([CH2:7][CH2:6]2)[CH:9]2[CH2:10][CH:11]=[CH:12][C:13]2([CH3:14])[CH2:15][CH2:16]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
COc1ccc2c(c1)CCC1C2CCC2(C)C(=NNS(=O)(=O)c3ccc(C)cc3)CCC12
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc2c(c1)CCC1C2CCC2(C)C(=NNS(=O)(=O)c3ccc(C)cc3)CCC12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(C)(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc2c(c1)CCC1C2CCC2(C)C=CCC12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |